4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N8OS and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.13242840 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on synthesizing derivatives of thiadiazole compounds and evaluating their biological activities. For example, research on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position aimed to explore potential antisecretory and cytoprotective antiulcer agents. Although no significant antisecretory activity was observed in a gastric fistula rat model, some compounds demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
Antimicrobial and Antitumor Properties
Studies on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against test microorganisms, including antiurease and antilipase activities (Başoğlu et al., 2013). Additionally, new routes to antitumor drugs like temozolomide highlighted the potential of thiadiazole derivatives in cancer treatment (Wang et al., 1997).
Antimycobacterial Activity
Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis documented that the majority of the compounds exhibited activities ranging from 0.5 to 16 times the potency of pyrazinamide, indicating a potential application in tuberculosis treatment (Gezginci et al., 1998).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been synthesized and screened for activity against B. alexandrina snails, the intermediate host of schistosomiasis, showcasing potential applications in the control of schistosomiasis transmission (El-Bayouki & Basyouni, 1988).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-methyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-10-3-4-12(19-9-10)20-14-6-5-13(22-23-14)17-7-8-18-16(25)15-11(2)21-24-26-15/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,25)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRPOTHJMZWBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(N=NS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.